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Executive Summary

5-Chloro-2-iodoaniline (CAS: 6828-35-9) is a high-value halogenated aniline intermediate used
extensively in the synthesis of nitrogen-containing heterocycles, particularly indoles and
quinolines. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a
nucleophilic amino group (

), an electrophilic iodine at the ortho position (highly active for Pd-catalyzed coupling), and a
chlorine at the meta position (providing metabolic stability or secondary functionalization sites).

This guide provides an in-depth analysis of its physicochemical properties, with a specific focus
on pKa derivation, structural electronic effects, and catalytic utility in drug development.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9][10]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3278462?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data
IUPAC Name 5-Chloro-2-iodoaniline
CAS Registry Number 6828-35-9

Molecular Formula

Molecular Weight 253.47 g/mol
SMILES Nclcc(Cl)cecell
Appearance Solid (Crystalline needles or powder)
Melting Point 40-44 °C
- Soluble in DMSO, DCM, Ethyl Acetate; Insoluble
Solubility )
in Water
Light Sensitive; Store under inert atmosphere at
Storage

2-8°C

Structural Analysis & pKa Values

Understanding the basicity of 5-chloro-2-iodoaniline is critical for optimizing reaction conditions
(e.g., choice of base in cross-couplings) and predicting its behavior in biological systems.

Electronic Effects

The basicity of the aniline nitrogen is dramatically reduced by the combined electron-
withdrawing effects of the halogen substituents:

e 2-lodo (Ortho Effect): The iodine atom exerts a negative inductive effect (

) and a steric "ortho effect" that twists the amino group, reducing the overlap of the nitrogen
lone pair with the aromatic

-system. However, the inductive withdrawal dominates, significantly lowering the pKa.

e 5-Chloro (Meta Effect): The chlorine atom at the meta position exerts a strong inductive
withdrawing effect (
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) without the resonance donation (

) that would be seen at the para position. This further destabilizes the protonated ammonium
form.

pKa Derivation and Values

While direct experimental aqueous pKa values for this specific di-substituted congener are rare
in public literature, they can be rigorously derived from the experimental values of its mono-
substituted analogs using the principle of additivity of substituent effects.

Reference Experimental Values:
¢ Aniline: pKa

4.63
e 2-lodoaniline: pKa

2.60 (Shift:

)

e 3-Chloroaniline: pKa
3.52 (Shift:
)

Predicted pKa Calculation: Using the Hammett-based additivity approach:

Compound pKa (Conjugate Acid) Source/Method

Aniline 4.63 Experimental (Ref 1)
2-lodoaniline 2.60 Experimental (Ref 2)
3-Chloroaniline 3.52 Experimental (Ref 3)
5-Chloro-2-iodoaniline 15-18 Predicted (Additivity Model)

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion: 5-Chloro-2-iodoaniline is a very weak base. In reaction mixtures, it will remain non-
protonated even under moderately acidic conditions (pH > 2), but its nucleophilicity is also
attenuated, often requiring forcing conditions or specific catalysts for nucleophilic attacks.

Structural Influence Diagram
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Figure 1: Additivity of electronic effects leading to the reduced basicity of 5-Chloro-2-
iodoaniline.

Synthetic Utility & Reactivity

The compound serves as a "linchpin” scaffold. The C-1 bond is significantly more reactive
toward oxidative addition than the C-Cl bond, allowing for chemoselective functionalization.

Key Transformations

e Suzuki-Miyaura Coupling: The 2-iodo position reacts selectively with boronic acids/esters.

e Sonogashira Coupling: Reaction with terminal alkynes to form indole precursors (Larock
indole synthesis).

o Buchwald-Hartwig Amination: The aniline nitrogen can serve as the nucleophile, though its
low basicity often requires strong bases (e.g., NaOtBu) and specific ligands (e.g., XPhos,
BrettPhos).
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Reaction Workflow: Indole Synthesis

One of the most common applications is the synthesis of 5-chloroindoles via a Larock-type
annulation or sequential Sonogashira/Cyclization.

5-Chloro-2-iodoaniline
(Starting Material)

Selective C-I Activation

Sonogashira Coupling
(Terminal Alkyne, Pd(PPh3)2CI2, Cul)

;

2-Alkynylaniline Intermediate

Intramolecular Attack

Cyclization
(Base-mediated or Metal-catalyzed)

;

5-Chloro-2-substituted Indole
(Target Scaffold)

Click to download full resolution via product page

Figure 2: Workflow for converting 5-chloro-2-iodoaniline into an indole scaffold.

Experimental Protocols
Handling & Stability

» Light Sensitivity: lodine-carbon bonds can be photolabile. Handle in amber glassware or
wrap vessels in foil.

o Oxidation: Anilines can oxidize to "aniline black" impurities. Store under nitrogen/argon.
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Protocol: Chemoselective Suzuki Coupling

This protocol demonstrates the selective coupling at the C-I position, leaving the C-CI bond
intact.

Materials:

5-Chloro-2-iodoaniline (1.0 equiv)

Aryl boronic acid (1.1 equiv)

(3-5 mol%)

(2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Charge: In a glovebox or under Argon flow, add 5-chloro-2-iodoaniline, aryl boronic acid,
base, and Pd catalyst to a reaction vial.

e Solvate: Add degassed Dioxane/Water mixture.
e React: Heat to 80 °C for 4-6 hours. (Monitor via HPLC/TLC; the C-I bond reacts rapidly).
o Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate.

« Purification: Flash column chromatography (Hexanes/EtOAc). The product will be a 2-aryl-5-
chloroaniline.

Safety & Hazards (MSDS Highlights)
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Hazard Class Code Description

Acute Toxicity H301 Toxic if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Damage H318 Causes serious eye damage.

May cause respiratory
STOT-SE H335 o
irritation.

Precaution: Always use a fume hood. Avoid dust formation. Wear nitrile gloves and safety
goggles. In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.
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 To cite this document: BenchChem. [Technical Guide: 5-Chloro-2-iodoaniline Structure, pKa,
and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3278462#5-chloro-2-iodoaniline-structure-and-pka-
values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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